N-(2-hydroxyphenyl)butanamide

Description

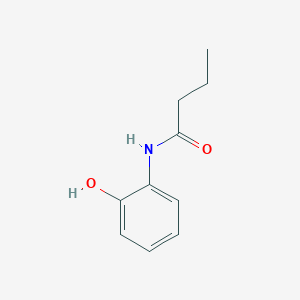

Structure

2D Structure

3D Structure

Properties

CAS No. |

28033-54-7 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

N-(2-hydroxyphenyl)butanamide |

InChI |

InChI=1S/C10H13NO2/c1-2-5-10(13)11-8-6-3-4-7-9(8)12/h3-4,6-7,12H,2,5H2,1H3,(H,11,13) |

InChI Key |

KIUGSVWAFHJWDU-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC=CC=C1O |

Canonical SMILES |

CCCC(=O)NC1=CC=CC=C1O |

Other CAS No. |

28033-54-7 |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Hydroxyphenyl Butanamide and Its Derivatives

General Principles of Butanamide Synthesis

The formation of the butanamide linkage is governed by core principles of organic synthesis, primarily involving the creation of an amide bond and the modification of existing functional groups.

Amidation Reactions

Amidation is the most direct and common method for synthesizing butanamides. This reaction involves the condensation of a carboxylic acid or its activated derivative with an amine. The general transformation is fundamental in organic chemistry and can be achieved through several pathways.

Use of Coupling Agents: Direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. To facilitate the reaction under milder conditions, coupling agents are employed. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.govrsc.org This method is widely used for its efficiency and tolerance of various functional groups.

Acylation with Carboxylic Acid Derivatives: A more reactive approach involves using derivatives of the carboxylic acid, such as acyl chlorides or anhydrides. For instance, butanoyl chloride can react readily with an amine in the presence of a base (like triethylamine) to neutralize the hydrochloric acid byproduct. Similarly, acid anhydrides, such as crotonic anhydride, can serve as effective acylating agents. sigmaaldrich.com

Catalytic Methods: Modern synthetic chemistry has introduced various catalytic systems to promote amidation. These include metal-free methods, such as those using boronic acid derivatives or photoredox catalysts, which offer green and efficient alternatives. organic-chemistry.org Other approaches have utilized silicon-based reagents like tetramethyl orthosilicate (B98303) (TMOS) to drive the condensation between carboxylic acids and amines. organic-chemistry.org

Functional Group Modifications

Butanamide structures can also be synthesized indirectly through the chemical modification of other functional groups within a precursor molecule. ontosight.ai This approach allows for the introduction of the butanamide moiety at various stages of a synthetic sequence.

Oxidation and Reduction: A molecule containing a different functional group, such as a hydroxyl or carbonyl group, can be chemically altered. For example, the hydroxyl group on a related compound can be oxidized to form a ketone, or an amide's carbonyl group can be reduced to an amine, illustrating the interconversion possibilities around the butanamide core.

Rearrangement Reactions: Specific named reactions can be employed to construct the amide framework. The Willgerodt–Kindler rearrangement, for example, converts a ketone into a thioamide, which can then be hydrolyzed to the corresponding amide. nih.govrsc.org This multi-step process involves reacting a ketone with sulfur and an amine (like morpholine) to form a thioamide, which provides a pathway to the desired amide structure. nih.govrsc.org

Specific Synthetic Routes for N-(2-hydroxyphenyl)butanamide Core Structure

The synthesis of the specific this compound scaffold can be achieved through several targeted strategies, each starting from different precursors but converging on the desired chemical architecture.

Reaction of Aminophenols with Carboxylic Acid Derivatives

A primary and highly effective method involves the direct coupling of an aminophenol with a butanoic acid derivative. This strategy leverages standard amidation chemistry, with 2-aminophenol (B121084) serving as the key amine precursor. The use of a coupling agent is common to facilitate the formation of the amide bond under controlled conditions.

Research has demonstrated the synthesis of various N-(hydroxyphenyl)butanamide derivatives using this approach. In a typical procedure, a butanoic acid derivative is dissolved in a solvent like dichloromethane (B109758) (DCM) and reacted with an aminophenol in the presence of EDCI. nih.govrsc.org The reaction is often initiated at a low temperature (0 °C) and allowed to warm to room temperature. rsc.org

| Carboxylic Acid Precursor | Aminophenol Precursor | Solvent | Yield |

|---|---|---|---|

| 2-(Benzofuran-2-yl)butanoic acid | 4-Amino-3-fluorophenol | DCM | 66% |

| 2-(Benzofuran-2-yl)butanoic acid | 2-Amino-5-fluorophenol | DCM | 61% |

Approaches Involving Crotonic Acid and Amines

An alternative synthetic route utilizes the reaction of aminophenols with crotonic acid. mdpi.comsemanticscholar.org This method typically involves a Michael addition of the amine to the α,β-unsaturated carbonyl system of crotonic acid. The reaction is often performed by refluxing the reactants in water, presenting a solvent-free and environmentally conscious option. mdpi.comsemanticscholar.org This process yields 3-[(2-hydroxyphenyl)amino]butanoic acid, a key intermediate that contains the core carbon and nitrogen framework. mdpi.comsemanticscholar.org This intermediate can subsequently be converted to the final butanamide through further synthetic steps, such as activation of the carboxylic acid and reaction with an amine.

| Amine Reactant | Acid Reactant | Conditions | Product |

|---|---|---|---|

| 2-Aminophenol | Crotonic acid | Reflux in water | 3-[(2-Hydroxyphenyl)amino]butanoic acid |

| 2-Amino-4-methylphenol | Crotonic acid | Reflux in water | 3-[(2-Hydroxy-5-methylphenyl)amino]butanoic acid |

| 2-Amino-4-chlorophenol | Crotonic acid | Reflux in water | 3-[(5-Chloro-2-hydroxyphenyl)amino]butanoic acid |

Multi-step Synthetic Sequences

More complex, multi-step synthetic pathways provide access to the this compound core and its derivatives, often allowing for the construction of more elaborate molecular architectures. scribd.com These sequences can involve a series of reactions that build the molecule incrementally.

One such sequence is the Willgerodt–Kindler rearrangement, which can be adapted to produce the desired amide structure. nih.govrsc.org This process begins with a suitable ketone precursor, which is transformed over several steps.

Example of a Multi-step Sequence:

Ketone Formation: A starting material like salicylic (B10762653) aldehyde is reacted with bromoacetone (B165879) under basic conditions to produce a methyl ketone intermediate. nih.govrsc.org

Willgerodt–Kindler Reaction: The resulting ketone is then treated with elemental sulfur and morpholine. This step forms a thioamide, a crucial intermediate in the sequence. nih.govrsc.org

Hydrolysis: The thioamide is subsequently hydrolyzed to yield the corresponding carboxylic acid.

Amidation: Finally, the carboxylic acid is coupled with the desired amine (e.g., an aminophenol) using a standard coupling agent like EDCI to form the final amide product. nih.govrsc.org

This multi-step approach demonstrates the versatility of synthetic chemistry in assembling complex molecules from simpler, readily available starting materials. libretexts.org

Derivatization Strategies of this compound

A prominent strategy in medicinal chemistry is the incorporation of heterocyclic rings into a parent structure. nih.gov These moieties can introduce new interaction points, alter solubility, and modify the electronic properties of the molecule.

Thiazolidinone: Thiazolidinone rings are typically introduced by reacting a Schiff base with thioglycolic acid. mdpi.com For this compound derivatives, this would involve a multi-step synthesis, likely starting with the condensation of a precursor amine with an aldehyde to form an imine (Schiff base), followed by cyclization with a thiol-containing acid to yield the thiazolidinone-appended final product. mdpi.com

Pyrrole (B145914): Pyrrole rings can be synthesized onto a molecule via the Paal-Knorr synthesis. For instance, a derivative, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-[(2-hydroxyphenyl)amino]butanamide, was synthesized through the reaction of a hydrazide precursor with 2,5-hexanedione. mdpi.com The formation of the pyrrole ring in this case was confirmed by the appearance of a characteristic signal for the aromatic protons in its 1H-NMR spectrum. mdpi.com

Quinoxaline: Quinoxaline derivatives can be prepared by condensing a precursor containing an o-phenylenediamine (B120857) moiety with a 1,2-dicarbonyl compound. Alternatively, quinoxaline-2-carboxylic acid can be activated (e.g., with oxalyl chloride) and then reacted with various amines to form a series of N-substituted quinoxaline-2-carboxamides. nih.gov This approach allows for the generation of a diverse library of compounds by varying the amine component. nih.gov

Benzofuran: Benzofuran-containing butanamide derivatives have been synthesized via amide coupling reactions. In one study, 2-(benzofuran-2-yl)butanoic acid was coupled with various aminophenols using a carbodiimide (B86325) coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in a solvent such as dichloromethane (DCM). nih.gov This method produced compounds like 2-(benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)butanamide in good yields. nih.gov

Benzoxazole (B165842): The synthesis of 2-(2'-hydroxyphenyl)benzoxazole derivatives is a well-established process, often achieved by the condensation of a 2-aminophenol with a salicylic acid derivative, frequently using polyphosphoric acid (PPA) as a dehydrating agent and catalyst. scielo.brmdpi.com Modifications can be made to either the 2-aminophenol or the salicylic acid precursor to generate a variety of substituted benzoxazoles. nih.gov

The table below summarizes representative synthetic approaches for incorporating these heterocyclic moieties.

| Heterocycle | Precursors | Reagents & Conditions | Resulting Structure Example | Ref |

| Pyrrole | Hydrazide derivative of 3-[(2-hydroxyphenyl)amino]butanoic acid, 2,5-hexanedione | Reaction in a suitable solvent | N-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-[(2-hydroxyphenyl)amino]butanamide | mdpi.com |

| Quinoxaline | Quinoxaline-2-carboxylic acid, various amines | Oxalyl chloride (activation), followed by amine coupling | N-benzyl quinoxaline-2-carboxamides | nih.gov |

| Benzofuran | 2-(Benzofuran-2-yl)butanoic acid, 2-amino-5-fluorophenol | EDCI, DCM | 2-(Benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)butanamide | nih.gov |

| Benzoxazole | 2-Aminophenol, 4-amino-2-hydroxybenzoic acid | Polyphosphoric acid (PPA) | 2-(Amino-2'-hydroxyphenyl)benzoxazole derivatives | scielo.br |

The butanamide side chain offers several sites for chemical modification to produce new analogues. These alterations can include changing the chain length, introducing substituents, or forming new functional groups.

Research on related structures, such as butyrfentanyl, has shown that the butanamide side chain can undergo metabolic hydroxylation at various positions. nih.gov This suggests that targeted synthesis could place hydroxyl groups on the chain to create specific derivatives. Other potential modifications include the introduction of unsaturation to form butenamide derivatives or the substitution of hydrogen atoms with halogens or alkyl groups. For example, the synthesis of 2-ethyl-N-(2-hydroxyphenyl)butanamide involves the use of a substituted butanoyl chloride, demonstrating how alkyl groups can be incorporated at the alpha-position of the amide. Such modifications can significantly alter the molecule's conformation and lipophilicity.

The table below outlines potential modification sites on the butanamide chain.

| Modification Type | Example Reaction | Potential Outcome | Ref |

| Hydroxylation | Synthetic equivalent of metabolic oxidation | Introduction of -OH group on the alkyl chain | nih.gov |

| Alkylation | Use of substituted butanoyl chloride in synthesis | Introduction of alkyl groups (e.g., ethyl) at the α-position | |

| Substitution | Halogenation or other substitution reactions | Introduction of atoms like F, Cl, or Br to the chain |

The hydroxyphenyl ring is amenable to various modifications, primarily through electrophilic aromatic substitution. The hydroxyl and amide groups direct incoming electrophiles to specific positions on the aromatic ring.

Common derivatization strategies include:

Halogenation: Introducing halogen atoms (e.g., -Cl, -Br) onto the phenyl ring.

Nitration: Adding nitro groups (–NO2), which can subsequently be reduced to amino groups (–NH2) for further functionalization.

Alkylation/Acylation: Friedel-Crafts type reactions can introduce alkyl or acyl groups to the ring, although the presence of the hydroxyl group can complicate these reactions.

For instance, the synthesis of N-(2-hydroxyphenyl)-4-nitrobenzamide is achieved by reacting 2-aminophenol with 4-nitrobenzoyl chloride, demonstrating how a substituted phenyl ring can be incorporated via the amide synthesis itself. Furthermore, introducing electron-withdrawing groups like chloro or nitro substituents onto the phenyl ring is a known strategy to modulate electronic properties.

The table below details common modifications to the hydroxyphenyl ring.

| Modification Type | Typical Reagents | Position of Substitution | Ref |

| Nitration | HNO₃/H₂SO₄ | Ortho/para to hydroxyl group | |

| Halogenation | Br₂ in acetic acid | Ortho/para to hydroxyl group | |

| Acylation | Acyl chloride / Lewis acid | Ortho/para to hydroxyl group | scielo.br |

Modifications on the Butanamide Side Chain

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of "green" methodologies to reduce environmental impact. jetir.org These approaches focus on minimizing waste, avoiding hazardous solvents, and using energy-efficient processes.

For the synthesis of this compound and its derivatives, several green chemistry principles can be applied:

Solvent-Free Reactions: Performing reactions by grinding solid reactants together, sometimes with a catalytic amount of a benign liquid like lemon juice, can eliminate the need for bulk organic solvents. pramanaresearch.org This method has been successfully used for synthesizing Schiff bases, which can be precursors to derivatives like thiazolidinones. pramanaresearch.org

Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes and often increases product yields. jetir.org This technique is applicable to many organic reactions, including the formation of heterocyclic compounds.

Natural Catalysts: The use of natural, biodegradable catalysts, such as acids derived from fruit juices, provides an environmentally friendly alternative to traditional, often toxic, metal or acid catalysts. pramanaresearch.orgevitachem.com

Water as a Solvent: When a solvent is necessary, using water is a green alternative to volatile organic compounds. The synthesis of some N-substituted β-amino acid derivatives bearing a 2-hydroxyphenyl core has been successfully carried out using water as the solvent. nih.govplos.org

The table below highlights some green chemistry techniques applicable to the synthesis.

| Green Technique | Principle | Example Application | Ref |

| Microwave Heating | Efficient energy transfer reduces reaction time and energy consumption. | Formation of C-N bonds in heterocyclic synthesis. | jetir.org |

| Solvent-Free Grinding | Eliminates solvent waste and simplifies purification. | Condensation of aldehydes and amines to form Schiff bases. | pramanaresearch.org |

| Natural Acid Catalyst | Replaces hazardous catalysts with benign, renewable alternatives. | Use of lemon juice for Schiff base synthesis. | pramanaresearch.orgevitachem.com |

| Aqueous Media | Replaces volatile organic solvents with non-toxic, non-flammable water. | Synthesis of 3,3'-((2-Hydroxyphenyl)azanediyl)dipropionic acid. | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of N 2 Hydroxyphenyl Butanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative positions in the N-(2-hydroxyphenyl)butanamide molecule.

The aromatic protons on the 2-hydroxyphenyl ring typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 6.6 and 7.3 ppm. rsc.org The exact chemical shifts and coupling patterns depend on the substitution pattern of the aromatic ring. The proton of the hydroxyl (-OH) group is often observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. Similarly, the amide (N-H) proton also gives rise to a signal that can be a singlet or a multiplet, with a chemical shift that is also solvent-dependent, typically appearing between δ 8.4 and 11.0 ppm. researchgate.net

The protons of the butanamide chain exhibit characteristic signals in the upfield region of the spectrum. The methylene (B1212753) group adjacent to the carbonyl group (-CH₂-C=O) typically resonates around δ 2.4 ppm as a triplet. The other methylene groups of the butyl chain appear as multiplets at higher fields (further upfield).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (hydroxyphenyl) | 6.6 - 7.3 | Multiplet |

| Amide (N-H) | 8.4 - 11.0 | Singlet/Multiplet |

| Hydroxyl (-OH) | Variable | Broad Singlet |

| -CH₂- (adjacent to C=O) | ~2.4 | Triplet |

| Other -CH₂- groups | Upfield region | Multiplets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule.

The carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum, around δ 170 ppm. The carbon atoms of the aromatic ring appear in the range of δ 110-160 ppm. rsc.org The carbon attached to the hydroxyl group is found in the more downfield portion of this range. The aliphatic carbons of the butanamide chain resonate at higher fields (upfield), typically between δ 10 and 40 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~170 |

| Aromatic (C-OH) | Downfield region of aromatic signals |

| Aromatic | 110 - 160 |

| Aliphatic (-CH₂-) | 10 - 40 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Spectroscopy

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a specialized technique that provides direct information about the nitrogen atom in the amide functional group. researchgate.net Although less common than ¹H and ¹³C NMR due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, it can offer valuable structural insights. researchgate.net The chemical shift of the nitrogen in the amide group of this compound would be expected to fall within the typical range for amides. researchgate.net This technique can be particularly useful for studying hydrogen bonding and conformational dynamics involving the amide group. researchgate.net

Variable Temperature NMR Studies

Variable temperature (VT) NMR studies can provide valuable information about dynamic processes occurring in the this compound molecule, such as conformational changes or the presence of intramolecular hydrogen bonds. evitachem.comresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, signal broadening, or the coalescence of signals. mdpi.com For instance, the presence of an intramolecular hydrogen bond between the phenolic -OH group and the amide carbonyl oxygen can be investigated. At lower temperatures, this hydrogen bond would be more stable, potentially leading to distinct signals for different conformers. As the temperature increases, the rate of interchange between these conformers may increase, leading to averaged signals. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns. For this compound, the molecular weight is 193.23 g/mol .

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 193. The fragmentation of the molecular ion provides clues about the compound's structure. Common fragmentation pathways for amides involve cleavage of the amide bond (N-CO bond). nih.gov This can result in the formation of an acylium ion or a fragment corresponding to the amine portion of the molecule. nih.gov For this compound, cleavage of the amide bond could lead to a fragment corresponding to the butanoyl group and a fragment corresponding to 2-aminophenol (B121084).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the different functional groups.

A broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the amide group also appears in this region, typically as a sharp peak. The C=O stretching vibration of the amide carbonyl group gives a strong absorption band around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. Bending vibrations for the aromatic ring and the alkyl chain appear in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H (phenolic) | 3300 - 3500 (broad) |

| N-H (amide) | ~3300 (sharp) |

| C=O (amide) | 1650 - 1680 (strong) |

| Aromatic C-H | >3000 |

| Aliphatic C-H | <3000 |

X-ray Diffraction (XRD) for Solid-State Structural Determination

There is currently no publicly available single-crystal X-ray diffraction data for this compound. This analysis is crucial for definitively determining the compound's crystal system, space group, unit cell dimensions, and intramolecular geometry, including bond lengths and angles in the solid state. Without this experimental data, a definitive description of its three-dimensional structure and intermolecular packing interactions remains speculative.

Elemental Analysis for Compositional Verification

Specific experimental results from elemental analysis for this compound are not reported in the surveyed literature. This technique is fundamental for confirming the empirical formula of a synthesized compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, and oxygen).

Based on its molecular formula, C₁₀H₁₃NO₂, the theoretical elemental composition can be calculated as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 67.02 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.32 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.82 |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.86 |

| Total | 179.219 | 100.00 |

Note: These are theoretical values. Experimental verification is required for confirmation.

UV-Vis Spectroscopy for Electronic Transitions and Chromophores

Detailed experimental UV-Vis spectroscopic data for this compound, including specific absorption maxima (λmax), molar absorptivity coefficients (ε), and the solvents used for analysis, are not available in the reviewed sources. This analysis would provide insight into the electronic transitions within the molecule, primarily the π → π* and n → π* transitions associated with the phenyl ring and the amide functional group. The phenolic hydroxyl group and the amide group, acting as auxochromes, would be expected to influence the position and intensity of these absorption bands. Without experimental spectra, a discussion of its chromophoric system and electronic properties cannot be substantiated.

Computational Chemistry and in Silico Approaches to N 2 Hydroxyphenyl Butanamide Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. researchgate.net For N-(2-hydroxyphenyl)butanamide and its derivatives, DFT calculations are employed to determine key electronic parameters that govern their biological activity.

Researchers utilize DFT to optimize the molecular geometry of these compounds and calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, which can be crucial for the molecule's interaction with its biological target.

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps help identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into potential sites for intermolecular interactions, such as hydrogen bonding and metal chelation. nih.gov For this compound, which often targets zinc-dependent enzymes like histone deacetylases (HDACs), understanding the electronic properties of the hydroxyphenyl and amide groups is essential for predicting its binding affinity. mdpi.com DFT calculations have been instrumental in optimizing structures for quantitative structure-activity relationship (QSAR) studies, which aim to build predictive models for biological activity based on molecular descriptors. nih.gov

Table 1: Key Parameters from DFT Calculations

| Parameter | Significance | Application in this compound Research |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | Predicts reactivity and interaction with electrophilic sites on target proteins. |

| LUMO Energy | Indicates electron-accepting ability | Predicts susceptibility to nucleophilic attack and interaction with electron-rich residues. |

| HOMO-LUMO Gap | Reflects chemical reactivity and stability | A smaller gap suggests higher reactivity, potentially leading to stronger binding or faster reaction rates with the target enzyme. |

| MEP Map | Visualizes charge distribution | Identifies regions for hydrogen bonding and electrostatic interactions, crucial for ligand-receptor binding. nih.gov |

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are vital for understanding its three-dimensional structure and conformational flexibility, which are key determinants of its interaction with biological targets.

Molecular dynamics (MD) simulations, a cornerstone of molecular modeling, are used to study the time-dependent behavior of molecular systems. mdpi.com These simulations can reveal the dynamic stability of the this compound-protein complex, providing a more realistic picture of the binding event than static models. For instance, MD simulations have been used to assess the stability of HDAC inhibitors in the enzyme's active site, ensuring that the interactions predicted by docking are maintained over time. mdpi.com Research on related HDAC inhibitors has shown that MD simulations can confirm the stability of ligand binding modes and calculate binding free energies, offering a more accurate prediction of inhibitory potency. researchgate.net

These simulations can also shed light on the role of water molecules in the binding pocket and predict conformational changes in both the ligand and the protein upon binding. Such detailed information is invaluable for the rational design of more potent and selective inhibitors.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD)

Both SBDD and LBDD are foundational strategies in modern drug discovery, and both are applicable to the development of this compound analogs.

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target, typically a protein or enzyme, which is often determined by X-ray crystallography or NMR spectroscopy. drugdesign.org In the context of this compound, which is often studied as an HDAC inhibitor, the crystal structures of various HDAC isoforms are available in the Protein Data Bank. mdpi.combiorxiv.org SBDD uses this structural information to design molecules that can fit precisely into the active or allosteric site of the target. Computational tools like molecular docking are used to predict the binding pose and affinity of this compound and its derivatives within the HDAC catalytic pocket, guiding the synthesis of novel compounds with improved properties. drugdesign.org

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown, but a set of molecules with known biological activity is available. researchgate.net LBDD methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR), identify the key chemical features (pharmacophore) required for biological activity. researchgate.netacs.org For this compound, a pharmacophore model would typically include a zinc-binding group (like the hydroxyphenyl moiety), a linker, and a surface recognition cap. mdpi.com QSAR models create a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity, allowing for the prediction of potency for newly designed analogs. researchgate.net

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. ias.ac.in This method is central to SBDD and is extensively used in the study of this compound.

In the case of HDAC inhibition, docking simulations are used to place this compound into the active site of different HDAC isoforms. nih.govmdpi.com The primary goal is to identify binding modes where the hydroxyphenyl group can effectively chelate the catalytic zinc ion in the active site, a crucial interaction for inhibition. mdpi.com Docking studies also reveal other important interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues in the binding pocket. ias.ac.in

The results of docking studies are often scored based on the calculated binding energy, which provides an estimate of the binding affinity. nih.gov These scores help researchers prioritize which newly designed analogs of this compound are most likely to be potent inhibitors and are therefore the best candidates for chemical synthesis and biological testing. nih.gov For example, a study designed a series of valproic acid derivatives, including N-(2-hydroxyphenyl)-2-propylpentanamide, and used docking simulations to select the most promising compound for synthesis and in vitro evaluation. nih.gov

Table 2: Representative Molecular Docking Results for HDAC Inhibitors

| Compound Class | Target Protein | Key Interactions Observed in Docking | Reference |

|---|---|---|---|

| N-(2-hydroxyphenyl)-substituted amides | HDACs | Bidentate chelation of the catalytic Zn2+ by the 2-hydroxyl and amide carbonyl groups. | mdpi.com |

| Valproic acid aryl derivatives | HDACs | Arylamine core interaction within the active site. | nih.gov |

| Benzamide derivatives | HDAC3 | High selectivity predicted through specific interactions in the HDAC3 active site compared to other isoforms. | mdpi.com |

Prediction of Biological Activity through Computational Methods

Computational methods are increasingly used to predict the biological activity of compounds before they are synthesized, saving significant time and resources. nih.gov For this compound and its analogs, these predictions are often based on QSAR models and machine learning algorithms.

QSAR studies establish a correlation between the chemical structure and biological activity of a set of compounds. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a mathematical model is built that can predict the activity of new, untested compounds. These models guide the design process by indicating which structural modifications are likely to enhance the desired biological effect.

Machine learning and deep learning models, trained on large datasets of compounds with known activities, can also predict the biological profile of new molecules. nih.gov These models can learn complex structure-activity relationships that may not be captured by traditional QSAR methods. Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to assess the drug-likeness and potential toxicity of this compound analogs at an early stage, helping to identify candidates with favorable pharmacokinetic profiles. nih.gov

In Silico Design of Novel this compound Analogs

The culmination of the computational approaches described above is the in silico design of novel analogs of this compound with improved therapeutic properties. japsonline.com This rational design process is iterative and integrates information from multiple computational techniques.

The process often begins with a known active compound, such as this compound, or a pharmacophore model. nih.govjapsonline.com Using insights from DFT, molecular docking, and QSAR, medicinal chemists can propose modifications to the lead structure. For instance, docking studies might suggest that adding a specific functional group could form an additional hydrogen bond with the target protein, thereby increasing affinity. nih.gov QSAR models can then predict whether this modification is likely to improve biological activity. nih.gov

This iterative cycle of design, prediction, and prioritization allows researchers to explore a vast chemical space virtually. Only the most promising candidates, those predicted to have high potency, selectivity, and favorable ADMET properties, are selected for synthesis and experimental validation. nih.gov This approach significantly enhances the efficiency of the drug discovery pipeline, leading to the faster identification of novel and effective therapeutic agents based on the this compound scaffold.

Biological Activities and Mechanistic Studies of N 2 Hydroxyphenyl Butanamide Analogs

Antimicrobial Activity

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Mycobacterium luteum)

Analogs of N-(2-hydroxyphenyl)butanamide have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. A study on N-substituted β-amino acid derivatives featuring a 2-hydroxyphenyl core revealed promising activity against a range of Gram-positive bacteria, with minimum inhibitory concentrations (MICs) between 4 and 128 µg/mL. nih.gov Specifically, certain derivatives showed significant efficacy against Staphylococcus aureus and Mycobacterium luteum. nih.govmdpi.com

In one study, several synthesized compounds containing the 3-[(2-hydroxyphenyl)amino]butanoic acid structure were tested. nih.govmdpi.com Compounds 9b , 9c , 10c , and 12f exhibited a MIC of 31.2 µg/mL against S. aureus. nih.govmdpi.com Compound 9a was active at 62.5 µg/mL, while others showed activity at higher concentrations. nih.govmdpi.com Against M. luteum, compounds 9a-c , 10b , and 12f had a MIC of 62.5 µg/mL, and compound 13 was even more potent with a MIC of 15.6 µg/mL. nih.govmdpi.com

Another investigation into novel N-substituted β-amino acid derivatives with a 2-hydroxyphenyl moiety highlighted their potential against multidrug-resistant Gram-positive pathogens. nih.gov Compounds 9 (R = 4-nitrophenyl), 17 (R = 5-nitro-2-thienyl), 18 (R = 5-nitro-2-furyl), thiosemicarbazide (B42300) 16 , and 26 were particularly effective against Staphylococcus aureus MRSA USA300 lineage strain TCH-1516, with MIC values ranging from 4 to 16 µg/mL. nih.gov Compound 26 demonstrated robust antimicrobial activity against both S. aureus TCH-1516 and E. faecalis AR-0781, comparable to control antibiotics. nih.gov

The structural features of these analogs play a crucial role in their antibacterial efficacy. For instance, N-(2-hydroxyphenyl)propanamide, a related compound, shows moderate antibacterial activity against S. aureus with a MIC of 32 µg/mL. The presence and position of the hydroxyl group are critical for activity.

Table 1: Antibacterial Activity of this compound Analogs

| Compound/Analog | Bacterium | MIC (µg/mL) | Reference |

|---|---|---|---|

| Analogs with 3-[(2-Hydroxyphenyl)amino]butanoic acid structure (9b, 9c, 10c, 12f) | Staphylococcus aureus | 31.2 | nih.govmdpi.com |

| Analog 9a | Staphylococcus aureus | 62.5 | nih.govmdpi.com |

| Analogs with 3-[(2-Hydroxyphenyl)amino]butanoic acid structure (9a-c, 10b, 12f) | Mycobacterium luteum | 62.5 | nih.govmdpi.com |

| Analog 13 | Mycobacterium luteum | 15.6 | nih.govmdpi.com |

| N-substituted β-amino acid derivatives (9, 17, 18, 16, 26) | Staphylococcus aureus MRSA USA300 | 4-16 | nih.gov |

| N-(2-hydroxyphenyl)propanamide | Staphylococcus aureus | 32 |

Antifungal Efficacy (e.g., against Candida tenuis, Aspergillus niger, Fusarium oxysporum)

Derivatives of this compound have also been investigated for their antifungal properties. Studies on 3-[(2-hydroxyphenyl)amino]butanoic acid derivatives revealed significant activity against Candida tenuis and Aspergillus niger. nih.govmdpi.com For instance, against C. tenuis, compounds 9b and 9c had a MIC of 31.2 µg/mL, while compound 9a showed a MIC of 15.6 µg/mL. nih.gov Against A. niger, compound 12g was particularly potent with a MIC of 3.9 µg/mL. nih.gov

Furthermore, a novel N-substituted β-amino acid derivative, compound 26 , which contains a 2-hydroxyphenyl core, exhibited antifungal activity against drug-resistant Candida albicans AR-0761 with a MIC of 16 µg/mL. nih.gov The related compound, N-(2-hydroxyphenyl)propanamide, displayed antifungal effects against C. albicans with a MIC of 64 µg/mL.

Research into 2-benzofuranylacetic acid amides has also provided insights into activity against Fusarium oxysporum, a significant plant pathogen. rsc.orgrsc.orgresearchgate.net While specific data for this compound was not detailed, the studies highlight the potential of related amide structures in combating this fungus. rsc.orgrsc.orgresearchgate.net

Table 2: Antifungal Activity of this compound Analogs

| Compound/Analog | Fungus | MIC (µg/mL) | Reference |

|---|---|---|---|

| Analog 9a | Candida tenuis | 15.6 | nih.gov |

| Analogs 9b, 9c | Candida tenuis | 31.2 | nih.gov |

| Analog 12g | Aspergillus niger | 3.9 | nih.gov |

| Analog 26 | Candida albicans AR-0761 | 16 | nih.gov |

| N-(2-hydroxyphenyl)propanamide | Candida albicans | 64 |

Mechanism of Antimicrobial Action

For some analogs, the mechanism may involve targeting specific enzymes or disrupting cell membrane integrity. The lipophilicity of the compounds has been identified as a key physicochemical parameter influencing their antimycobacterial activity. nih.gov A study on N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides, which share structural similarities, found that these compounds caused a significant decrease in the metabolic activity of M. tuberculosis. nih.gov This suggests that the compounds may interfere with essential metabolic pathways of the bacteria. nih.gov

The antifungal mechanism is also thought to involve disruption of the fungal cell membrane. mdpi.com The free hydroxyl group on the phenyl ring is believed to play a crucial role by modifying the integrity of the cell membrane. mdpi.com

Anti-Inflammatory Potential and Pathway Modulation

Inhibition of Inflammatory Mediators (e.g., LPS-induced inflammation)

Analogs of this compound have demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators. In studies involving lipopolysaccharide (LPS)-induced inflammation in various cell lines, these compounds have shown the ability to suppress pro-inflammatory cytokines. nih.govnih.gov

For example, N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101), a related structure, potently inhibited the LPS-induced production of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in BV2 microglial cells. nih.gov This compound also attenuated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory response. nih.gov Similarly, novel benzoxazole (B165842) derivatives containing a 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide moiety showed potent inhibition of IL-1β and IL-6 mRNA expression in LPS-stimulated cells. nih.gov

Furthermore, a salicylic (B10762653) acid derivative, N-(2-hydroxy phenyl) acetamide (B32628) (NA-2), demonstrated anti-inflammatory potential by attenuating doxorubicin-induced changes in serum and urine levels related to inflammation and improving the inflammatory profile of renal tissue. nih.gov This was evidenced by the reduced mRNA expression of IL-1β, IL-6, TNF-α, and monocyte chemoattractant protein (MCP)-1. nih.gov

Interaction with Inflammatory Pathways

The anti-inflammatory effects of this compound analogs are mediated through their interaction with key inflammatory signaling pathways. A primary mechanism involves the inhibition of the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathways. nih.gov

In LPS-treated BV2 microglial cells, N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101) was found to inhibit the phosphorylation of MAPKs, including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK. nih.gov This compound also abated the LPS-induced nuclear translocation of NF-κB by inhibiting the phosphorylation of its inhibitory protein, IκB. nih.gov Since specific MAPK inhibitors also suppressed NF-κB translocation, it suggests that MAPKs are upstream regulators of the NF-κB signaling pathway in this context. nih.gov

Another study on pan-phosphodiesterase (pan-PDE) inhibitors, which included 8-substituted 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl-N-(5-(tert-butyl)-2-hydroxyphenyl)butanamides, showed that these compounds could downregulate Smad-2 phosphorylation in response to TGF-β. mdpi.com This indicates an interaction with the canonical Smad signaling pathway, which is involved in fibrosis and inflammation. mdpi.com These inhibitors were also shown to increase the phosphorylation of cAMP-response element binding protein (CREB), another important transcription factor involved in cellular responses. mdpi.com

Anticancer and Cytotoxic Effects

Analogs of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects through various mechanisms, including the induction of programmed cell death and interruption of the cancer cell cycle.

A notable analog, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), has shown potent pro-apoptotic activity in several human cancer cell lines. mdpi.comnih.gov In vitro studies have demonstrated that HO-AAVPA induces apoptosis in both estrogen-dependent (MCF-7) and estrogen-independent (SKBR3, MDA-MB-231) breast cancer cells. nih.gov The apoptotic effect is time-dependent, with significant cell death observed at both early (5 hours) and later (48 hours) time points. nih.gov For instance, after 5 hours of treatment, the apoptosis rate in MCF-7 cells was 68.4% and 56.1% in MDA-MB-231 cells. mdpi.comnih.gov At 48 hours, the rates were 61.6% for SKBR3 and 54.9% for MCF-7 cells. mdpi.comnih.gov

Furthermore, research has confirmed the antiproliferative activity of this compound against HeLa (cervical cancer) and rhabdomyosarcoma cell lines, indicating a broad spectrum of potential anticancer applications. nih.gov The IC₅₀ values for this analog were found to be in the micromolar (µM) range, a significant improvement over the millimolar (mM) range required for its parent compound, valproic acid (VPA). nih.gov

Apoptosis Induction by HO-AAVPA in Breast Cancer Cell Lines

| Cell Line | Treatment Time | Apoptosis Rate (%) | Reference |

|---|---|---|---|

| MCF-7 | 5 hours | 68.4% | mdpi.comnih.gov |

| MDA-MB-231 | 5 hours | 56.1% | mdpi.comnih.gov |

| SKBR3 | 48 hours | 61.6% | mdpi.comnih.gov |

| MCF-7 | 48 hours | 54.9% | mdpi.comnih.gov |

| MDA-MB-231 | 48 hours | 43.1% | mdpi.comnih.gov |

In addition to inducing apoptosis, this compound analogs can disrupt the normal progression of the cell cycle in cancerous cells. mdpi.com Specifically, HO-AAVPA has been shown to cause cell cycle arrest at the S phase in MCF-7 breast cancer cells. mdpi.comnih.gov Following a 48-hour treatment, the percentage of MCF-7 cells in the S phase increased from a baseline of 3.62% in control cells to 7.1%. mdpi.com Concurrently, the treatment led to a significant reduction in the percentage of cells in the G2/M phase in both MCF-7 and MDA-MB-231 cell lines. mdpi.comnih.gov This targeted disruption of DNA synthesis and mitotic preparation phases prevents cancer cells from proliferating. plos.org

Effect of HO-AAVPA on Cell Cycle Phases (48h Treatment)

| Cell Line | Cell Cycle Phase | Control Group (%) | HO-AAVPA Treated (%) | Reference |

|---|---|---|---|---|

| MCF-7 | S Phase | 3.62% | 7.1% | mdpi.com |

| G2/M Phase | 12.3% | 1.7% | mdpi.com | |

| MDA-MB-231 | G2/M Phase | - | Reduced | mdpi.comnih.gov |

A primary mechanism underlying the anticancer effects of these compounds is the inhibition of histone deacetylases (HDACs). nih.gov HO-AAVPA was specifically designed as an HDAC inhibitor, drawing from the structures of known inhibitors like valproic acid (VPA) and suberoylanilide hydroxamic acid (SAHA). nih.govnih.gov HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their aberrant activity is linked to cancer development. turkjps.org By inhibiting these enzymes, compounds like HO-AAVPA can alter gene expression to induce cell death in tumors. nih.gov In vitro enzymatic assays confirmed that HO-AAVPA effectively inhibits class I and II HDACs, including HDAC1, HDAC6, and HDAC8. nih.gov This inhibitory action is believed to be a key driver of its potent antiproliferative effects. nih.govnih.gov

Research has revealed that the anticancer activity of HO-AAVPA is also linked to its ability to modulate the expression of specific cellular receptors. mdpi.com A key target identified is the G protein-coupled estrogen receptor (GPER), which is often overexpressed in triple-negative breast cancer (TNBC) and can promote cancer cell proliferation. mdpi.comnih.gov Studies show that treatment with HO-AAVPA leads to a significant decrease in GPER expression in breast cancer cell lines, including MCF-7, SKBR3, and MDA-MB-231. mdpi.comnih.gov This downregulation of GPER is hypothesized to be a consequence of HDAC inhibition, as epigenetic modulation is known to affect GPER expression. mdpi.comnih.gov The reduction in GPER levels may contribute to the observed induction of apoptosis, suggesting a multimodal mechanism of action for these compounds. nih.govnih.gov

Histone Deacetylase (HDAC) Inhibition

Antioxidant Properties

Compounds within the butanamide class, particularly those featuring a hydroxyphenyl group, are recognized for their potential antioxidant activity. ontosight.ai The phenolic structure is capable of scavenging free radicals, which helps protect cells from oxidative stress. While specific, detailed studies on the antioxidant capacity of this compound itself are emerging, related structures are known for these properties. For example, a patent has listed N-(4-hydroxyphenyl)butanamide as a phenolic antioxidant. google.com Furthermore, structurally related compounds such as N-hydroxypropanamide derivatives have also been noted for their antioxidant capabilities. This suggests a general characteristic of this chemical class that warrants further investigation.

Enzyme and Receptor Interaction Studies

The biological effects of this compound analogs are rooted in their interactions with various enzymes and receptors. As detailed previously, a significant interaction is the potent inhibition of histone deacetylases (HDACs), particularly HDAC1 and HDAC8. nih.govnih.gov This interaction is central to the compound's anticancer properties.

In addition to HDACs, these analogs interact with cell surface receptors like the G protein-coupled estrogen receptor (GPER). mdpi.com The downregulation of GPER expression in breast cancer cells is a key finding, linking the compound's cytotoxic effects to the modulation of hormone receptor signaling pathways. mdpi.comnih.gov

Broader studies on similar chemical scaffolds highlight a wide range of potential molecular targets. For instance, other complex heterocyclic molecules have been studied for their ability to inhibit enzymes such as urease and diaminopimelate desuccinylase (DapE), demonstrating the versatility of these core structures in drug design. researchgate.netnih.gov The hydroxyphenyl and amide components can participate in various non-covalent interactions, including hydrogen bonds, with the active sites of enzymes and receptors, leading to the modulation of their biological activity.

Specific Enzyme Inhibition (e.g., CYP1A2, TGF-βR1 Kinase)

Analogs of this compound have been identified as inhibitors of several key enzymes, most notably Transforming Growth Factor-β Receptor 1 (TGF-βR1) kinase and Cytochrome P450 1A2 (CYP1A2).

TGF-βR1 Kinase Inhibition: The TGF-β signaling pathway is crucial in cellular functions, and its dysregulation is linked to malignancies like hepatocellular carcinoma and breast cancer. researchgate.net Small-molecule inhibitors of the TGF-βR1 kinase (also known as ALK5) represent a therapeutic strategy for cancer and fibrotic diseases. researchgate.netresearchgate.net Studies on butanamide analogs revealed that those with longer linkers exhibited decreased potency. nih.gov However, various structurally related small molecules have shown significant inhibitory activity against TGF-βR1 kinase. For instance, the selective inhibitor EW-7197 (vactosertib) has an IC50 of 13 nM. researchgate.netnih.gov Other potent inhibitors include SB525334, with an IC50 of 14.3 nM, and LY2109761, which has an IC50 of 69 nM in a TβRI enzymatic assay. apexbt.comselleckchem.com A quinoxalinyl analog demonstrated high potency with an IC50 of 0.012 µM. nih.gov These inhibitors typically compete with ATP at the kinase's binding site, blocking the phosphorylation of downstream signaling proteins like Smad2 and Smad3. researchgate.netplos.org

CYP1A2 Inhibition: The Cytochrome P450 (CYP) family of enzymes, particularly CYP1A2, is central to the metabolism of numerous drugs and xenobiotics. scbt.com Inhibition of CYP1A2 can lead to significant drug-drug interactions. scbt.comnih.gov While direct data on this compound is limited, structurally related amides and other compounds have been identified as potent CYP1A2 inhibitors. Furafylline is a notable mechanism-based inhibitor of CYP1A2 with an IC50 value of 0.07 µM. mdpi.com N-(3,5-dichlorophenyl)cyclopropanecarboxamide (DCPCC) is another compound that selectively inhibits CYP1A2, with 50% inhibition observed at a 100 nM concentration. uef.fi The antiplatelet drug ticlopidine (B1205844) also inhibits CYP1A2, though with a higher Ki value of 49 µM. nih.gov

Receptor Binding and Activation/Inhibition

Analogs of this compound have shown interactions with specific receptors, notably the G protein-coupled estrogen receptor (GPER). GPER is a seven-transmembrane receptor that binds 17β-estradiol and is implicated in various physiological and pathological states, including cancer and immune-related diseases. nih.govfrontiersin.org GPER signaling can involve the transactivation of the epidermal growth factor receptor (EGFR), a pathway common to many G protein-coupled receptors. plos.orgsemanticscholar.org

A specific analog, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), has been studied for its effects on breast cancer cells. Research indicates that HO-AAVPA treatment leads to a decrease in GPER expression. This downregulation of the receptor is suggested as a potential mechanism for the compound's observed pro-apoptotic effects in these cancer cell lines.

In a different context, related diamide (B1670390) derivatives have been developed that target insect-specific receptors. These compounds act as insecticides by targeting ryanodine (B192298) receptors (RyRs), which are critical for calcium regulation in insect muscle cells. rsc.org

DNA Binding and Cleavage Activities

The interaction with DNA is a mechanism of action for many bioactive compounds. Analogs of this compound, particularly as part of more complex structures like Schiff base metal complexes, have demonstrated the ability to bind to and cleave DNA.

A novel tetradentate Schiff base ligand, (E)-3-((2-((E)-(1-(2-hydroxyphenyl)ethylidene)amino)ethyl)imino)-N-phenylbutanamide, and its metal complexes have been synthesized and studied. researchgate.net These types of metal complexes are known to possess DNA-cleaving characteristics. researchgate.net The Cu(II) complex of a similar Schiff base, 3-((2-((1-(2-hydroxyphenyl) ethylidene) amino)ethyl) imino)-N-(o-tolyl)butanamide, showed significant anticancer activity, which is often mediated by DNA interaction. unito.it The mode of interaction for such complexes can be intercalative, where the compound inserts itself between the base pairs of the DNA helix. unito.it

Furthermore, reactive metabolites of related aromatic amines can form covalent adducts with DNA. For example, the carcinogen N-hydroxy-2-naphthylamine has been shown to react with DNA, forming adducts with guanine (B1146940) and adenine (B156593) residues. nih.gov This suggests that metabolic activation of hydroxyphenyl-amide structures could potentially lead to DNA binding. Conversely, certain phenolic antioxidants have been found to reduce the binding of carcinogens to DNA in vitro. nih.gov

Other Biological Activities (e.g., Larvicidal, Herbicidal, Insecticidal, Antiviral)

Beyond enzyme and receptor modulation, this compound analogs and related structures have exhibited a broad spectrum of other biological activities.

Antiviral Activity: Derivatives of N-phenylbutanamide have emerged as potential antiviral agents. One study identified 2-((5-cyano-4-oxo-1,3-diazaspiro[5.5]undecan-2-yl)thio)-3-oxo-N-phenylbutanamide as a potent inhibitor of Herpes Simplex Virus 2 (HSV-2), primarily by interfering with viral adsorption and replication. nih.gov Other research has focused on N-phenylbenzamide derivatives as a novel class of inhibitors against Enterovirus 71. mdpi.com The structural class of thiadiazoles, which can be incorporated into butanamide structures, is also known for potential antiviral properties. ontosight.ai

Larvicidal and Insecticidal Activity: Phenylbutanoid structures have shown promise as insecticides. One phenylbutanoid isolated from Zingiber montanum demonstrated larvicidal activity against Aedes albopictus and Culex quinquefasciatus, with LC50 values of 39.951 ppm and 58.178 ppm, respectively. advancedresearchpublications.com Furthermore, N-(5-phenylpyrazin-2-yl)-benzamide derivatives were found to be active against lepidopteran pests by acting as insect growth modulators that affect chitin (B13524) biosynthesis. nih.gov The Ni(II) complex of a Schiff base ligand derived from N-phenylbutanamide also showed larvicidal activity. researchgate.net

Herbicidal Activity: The N-phenylamide scaffold is present in various herbicides. koreascience.kr Derivatives of N-phenyl propionamide (B166681) have been analyzed for their selective herbicidal effects. koreascience.kr Other related chemical classes, such as N-phenyl triazolinones and N-phenylphthalimides, are known to act as herbicides by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). chimia.ch More recently, N-phenylnorbornenesuccinimide derivatives have been investigated as potential innovative herbicides. nih.gov

Table of Compounds

Structure Activity Relationship Sar Studies of N 2 Hydroxyphenyl Butanamide Derivatives

Influence of Substituents on Biological Potency and Selectivity

The potency and selectivity of N-(2-hydroxyphenyl)butanamide derivatives can be finely tuned by introducing or modifying substituents at various positions on the molecule.

The phenolic hydroxyl (-OH) group is a key feature of the this compound scaffold, primarily due to its ability to form hydrogen bonds with biological targets such as enzymes and receptors. Its position and presence are often crucial for biological activity.

Research has shown that the specific placement of the hydroxyl group on the phenyl ring is critical. For instance, in a series of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a hydroxyl substitution at the 2-position was found to be favorable for activity, whereas substitutions at the 3- or 4-positions resulted in inactive compounds. tandfonline.com Similarly, in another class of compounds designed as multi-target-directed ligands for Alzheimer's disease, derivatives featuring a 2-hydroxy moiety exhibited the highest potency, with an IC50 value of 8.4 nM. rsc.org The elimination of this hydroxyl group led to a dramatic decrease in inhibitory activity, underscoring its essential role in binding to the target. rsc.org

The hydroxyl group can also undergo various chemical reactions, such as oxidation to a ketone or participation in nucleophilic substitution, which can be exploited in drug design to create prodrugs or new analogs with altered pharmacokinetic properties. The recurring presence of the 2-hydroxyphenyl moiety in a wide range of biologically active molecules highlights its importance as a privileged structural motif in medicinal chemistry. evitachem.com

| Compound | Hydroxyl Position | Inhibitory Activity (IC50) |

|---|---|---|

| Analog 1 | 2-position | 125 µM |

| Analog 2 | 3-position | No Inhibition (NI) |

| Analog 3 | 4-position | No Inhibition (NI) |

Introducing halogens (F, Cl, Br) and alkyl groups onto the phenyl ring significantly modulates the electronic and steric properties of the molecule, thereby affecting its biological activity. The nature and position of these substituents can lead to substantial differences in potency.

For example, studies on tyrosinase inhibitors revealed that electron-withdrawing groups, such as halogens, on the N-aryl moiety generally enhanced inhibitory activity. mdpi.com A clear trend was observed where reducing the electronegativity of the halogen at the 4-position correlated with a more potent interaction with the enzyme (Br > Cl > F). tandfonline.commdpi.com In contrast, electron-donating groups were found to be less favorable in this context. mdpi.com

The position of substitution is also paramount. In a series of anti-HIV derivatives, moving a methoxy (B1213986) group (an electron-donating group) from the 4-position to the 2- or 3-position resulted in a two-fold decrease in potency. nih.gov Similarly, the size of the substituent matters; a larger 4-OMOM group resulted in lower activity compared to a smaller 4-OCH3 group. nih.gov For IDO1 inhibitors, the influence of substituents at the 4-position followed the order: Br (13 µM) > Cl (31 µM) > F (185 µM) > OMe (200 µM), with the hydroxyl group leading to inactivity. tandfonline.com

Alkyl substitutions also play a crucial role. In one study, the introduction of two methyl groups at the ortho-positions of the N-aryl ring was shown to enhance the effective binding to the target enzyme compared to substitutions at other positions. mdpi.com

| Compound Series | Substituent Type | Effect on Potency | Reference |

|---|---|---|---|

| Tyrosinase Inhibitors | Electron-withdrawing (e.g., halogens) | Increased activity | mdpi.com |

| Anti-HIV Derivatives | Electron-donating (e.g., methoxy) | Beneficial for activity | nih.gov |

| IDO1 Inhibitors | Halogens at 4-position (Br > Cl > F) | Potency varies with halogen type | tandfonline.com |

| Tyrosinase Inhibitors | Ortho-dimethyl substitution | Enhanced binding | mdpi.com |

The butanamide chain acts as a linker and its length, rigidity, and the nature of its substituents are critical determinants of biological activity. Modifications to this chain can alter the molecule's conformation and its ability to fit into a binding pocket.

Studies have shown that the length of the linker can have a profound impact. In a series of TGF-βR1 kinase inhibitors, butanamide analogs with a longer linker showed decreased potency compared to those with a shorter amidomethylene linkage. mdpi.com Conversely, for a class of tyrosinase inhibitors, a longer three-carbon chain bridging a benzene (B151609) ring and a piperazine (B1678402) moiety resulted in better activity. mdpi.com

Impact of Halogenation and Alkyl Substitutions on the Phenyl Ring

Stereochemical Considerations and Enantiomeric Purity Effects

When substitutions create a chiral center within the this compound derivative, the three-dimensional arrangement of atoms (stereochemistry) becomes a critical factor in its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different potencies and pharmacological effects because biological systems, such as enzyme active sites and receptors, are themselves chiral. uou.ac.in

For example, in a series of N-benzyl butanamide derivatives developed as anticonvulsants, the racemic (a 1:1 mixture of R and S enantiomers) compound showed modest activity, while the pure (S)-isomer had reduced efficacy, emphasizing the importance of stereochemistry for this particular biological effect. In general, for a molecule with 'n' stereocenters, there can be up to 2^n stereoisomers, each potentially having a unique biological profile. pdx.edu

The enantiomeric purity, or enantiomeric excess, of a sample describes the degree to which one enantiomer is present in excess of the other. pdx.edu A racemic mixture has an enantiomeric purity of zero. libretexts.org It is crucial to determine the enantiomeric purity of a chiral drug, as the less active or inactive enantiomer could contribute to side effects or even have opposing pharmacological actions. This is often determined using techniques like chiral chromatography or NMR spectroscopy with chiral shift reagents. libretexts.org

Pharmacophore Elucidation and Ligand Design Principles

A pharmacophore is an abstract concept that defines the essential ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a biological response. dovepress.comdrugdesign.org Elucidating the pharmacophore of a series of active this compound derivatives is a key step in rational drug design.

The process involves identifying the common structural features shared by active molecules and their specific 3D arrangement. drugdesign.org For this compound derivatives, key pharmacophoric features often include:

A hydrogen bond donor (the phenolic -OH group).

A hydrogen bond acceptor (the amide carbonyl oxygen).

An aromatic ring capable of π-π stacking or hydrophobic interactions.

Specific spatial relationships between these features.

Once a pharmacophore model is established, it serves as a template for designing new ligands. This can involve searching databases for existing compounds that match the pharmacophore or designing novel molecules that incorporate the key features in the correct orientation. dovepress.com If the 3D structure of the biological target is known, structure-based pharmacophore models can be generated by analyzing the chemical properties of the binding site, further refining the design process. dovepress.com

Correlation Between Molecular Features and Specific Biological Activities

The culmination of SAR studies is the ability to correlate specific molecular features with defined biological activities, enabling the design of molecules with desired therapeutic profiles.

For instance, in the context of tyrosinase inhibition, a clear correlation has been established:

Feature: An N-aryl ring with electron-withdrawing substituents (e.g., halogens) at the para-position. mdpi.com

Activity: Enhanced tyrosinase inhibition. mdpi.com

Feature: A longer three-carbon chain in the butanamide linker. mdpi.com

Activity: Improved inhibitory potency. mdpi.com

In the development of anticoagulants, a derivative named N-[5-(2-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]-3-[(5-nitropyridin-2-yl)imino]butanamide was identified as a potent dual inhibitor of blood coagulation factors IXa and Xa. researchgate.net This highlights a correlation between the 2-hydroxyphenyl group combined with a thiadiazole and butanamide scaffold and potent antithrombotic activity.

Furthermore, studies on salicylamide (B354443) derivatives, which share the core hydroxyphenyl-amide motif, have shown that different substitution patterns can direct the antiviral activity towards different stages of the Human Adenovirus (HAdV) lifecycle. csic.es Certain derivatives were found to inhibit viral entry, while others targeted DNA replication or later steps, demonstrating how subtle molecular changes can lead to distinct mechanisms of action. csic.es

N 2 Hydroxyphenyl Butanamide As a Research Tool and Precursor in Chemical Biology

Use as Building Blocks for Complex Organic Molecules

The N-(2-hydroxyphenyl)butanamide scaffold is a valuable starting point in organic synthesis for the creation of more elaborate molecules. smolecule.com Its structure contains several reactive sites—the phenolic hydroxyl group, the amide linkage, and the aromatic ring—that can be selectively modified through various chemical reactions.

The hydroxyl and amide groups are particularly important for forming new bonds. The hydroxyl group can undergo oxidation to form a carbonyl group or participate in nucleophilic substitution reactions. The amide group can be reduced to an amine, providing a different functional handle for further synthesis. These functional groups allow chemists to use this compound and its derivatives as key intermediates, building upon its core structure to assemble molecules with desired properties for applications in medicinal chemistry and materials science. smolecule.com For instance, derivatives can be synthesized by reacting the parent compound with reagents like alkyl halides or acyl chlorides in the presence of a base. This versatility makes the butanamide framework a recurring motif in the development of novel chemical entities. solubilityofthings.com

Development of Chemical Probes for Biological Target Identification

Chemical probes are essential tools in chemical biology for identifying and characterizing the function of proteins and other biomolecules within their native environment. The structural features of this compound make it an attractive scaffold for designing such probes. The hydroxyphenyl group can facilitate specific interactions with biological macromolecules, often through hydrogen bonding. ontosight.ai

By incorporating reporter tags (e.g., fluorescent molecules) or reactive groups onto the butanamide structure, researchers can create probes for various applications. For example, a related compound, N-[4-(2-chloropropanoyl)phenyl]butanamide, which features a reactive chloropropanoyl group, is used in proteomics to study protein interactions. Similarly, fluorogenic probes incorporating a hydroxyphenyl group have been developed to detect the activity of specific enzymes like tyrosinase. nih.gov The butanamide portion of the molecule can be modified to optimize properties such as cell permeability and target affinity, making these probes effective for imaging endogenous enzyme activity in living cells. ontosight.ai

Applications in Proteomics Research

Proteomics, the large-scale study of proteins, is crucial for understanding cellular processes and disease mechanisms. frontiersin.org It involves identifying and quantifying proteins, as well as characterizing their interactions and modifications. frontiersin.org Chemical tools are often required for these complex analyses, and butanamide derivatives have found a niche in this area.

Compounds structurally related to this compound are utilized in proteomics to investigate protein-protein interactions and post-translational modifications. frontiersin.org For example, a butanamide derivative equipped with a reactive moiety can be used to covalently label interacting proteins or specific enzyme active sites. These labeled proteins can then be identified using mass spectrometry, a core technique in proteomics. This approach, often part of "activity-based protein profiling," helps to map active enzymes in complex biological samples and to identify novel targets for drug development. The butanamide scaffold serves as a stable and synthetically accessible core for creating these specialized reagents for proteomics research.

Role in the Study of Enzyme Mechanisms and Protein-Ligand Interactions

The ability of the this compound structure to interact with biological targets makes it a valuable tool for studying enzyme mechanisms and protein-ligand binding events. The hydroxyl group and the amide linkage can form key hydrogen bonds and other non-covalent interactions within the binding pockets of enzymes and receptors, leading to modulation of their activity.

Detailed research on a closely related analog, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), highlights this application. HO-AAVPA was designed as a histone deacetylase (HDAC) inhibitor and has been studied for its effects on breast cancer cells. mdpi.com Research showed that HO-AAVPA treatment led to a decrease in the expression of the G protein-coupled estrogen receptor (GPER). mdpi.comnih.gov This demonstrates how a specific butanamide derivative can be used to probe the relationship between different cellular pathways—in this case, linking HDAC activity with GPER expression. mdpi.com

Furthermore, studies on other butanamide derivatives have shown potent inhibitory effects on enzymes like aminopeptidase (B13392206) N, with the interactions being crucial for the inhibitory mechanism. Molecular docking and fluorescence quenching studies have been used to confirm that such compounds can form stable interactions within the catalytic pocket of an enzyme, often hindering the substrate from reaching the active site. nih.gov The table below summarizes key findings from research on a related compound.

| Compound | Biological Target/Process | Key Research Finding | Citation |

| N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) | Histone Deacetylases (HDACs), G protein-coupled estrogen receptor (GPER) | Induces apoptosis and cell cycle arrest in breast cancer cells. | mdpi.com |

| N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) | GPER Expression | Decreased the expression of GPER in breast cancer cell lines. | mdpi.comnih.gov |

| N-(2-hydroxyphenyl)propanamide | Aminopeptidase N (APN) | Showed potent inhibitory effects on the enzyme. |

These studies underscore the role of this compound and its analogs as valuable molecular tools for dissecting complex biological functions and validating new therapeutic targets.

Concluding Remarks and Future Directions

Current Challenges and Limitations in N-(2-hydroxyphenyl)butanamide Research

Despite the promising outlook, research into this compound and its analogs is not without its hurdles. A primary challenge lies in the synthesis and scalability of these compounds. While laboratory-scale synthesis is achievable, developing cost-effective and efficient methods for large-scale production remains a significant obstacle, which can limit the availability of the compound for extensive testing and practical application. rsc.org

From a biological perspective, a significant challenge is the lack of comprehensive structure-activity relationship (SAR) studies for this compound itself. While research on related compounds provides some insights, a dedicated exploration of how modifications to the this compound scaffold affect its biological activity is needed. This includes understanding the influence of substituent placement on the phenyl ring and modifications to the butanamide chain.

Moreover, issues such as poor solubility and metabolic instability can hinder the translational potential of butanamide derivatives. vulcanchem.comsolubilityofthings.com The hydroxyphenyl group, while crucial for biological interactions, can also be a site for metabolic modification, potentially leading to rapid clearance from the body.

Emerging Trends and Novel Research Avenues

In response to the existing challenges, several exciting trends are shaping the future of this compound research. One of the most prominent is the use of in silico design and computational modeling. nih.gov These approaches allow researchers to predict the biological activity and physicochemical properties of novel derivatives before they are synthesized, saving time and resources. nih.gov Molecular docking studies, for example, can help identify potential biological targets and guide the design of more potent and selective compounds. vulcanchem.com

There is also a growing interest in the development of "designed multiple ligands" (DMLs), where the this compound scaffold could be combined with other pharmacophores to create hybrid molecules with dual or multiple biological activities. acs.org This approach is particularly relevant for complex diseases where targeting multiple pathways may be more effective.

The exploration of novel biological activities is another key trend. While initial research has focused on areas like antimicrobial and anticancer effects, emerging studies are investigating the potential of butanamide derivatives in other therapeutic areas, such as anti-inflammatory solubilityofthings.comnih.gov and neuroprotective agents. For example, derivatives of similar structures have shown potential as inhibitors of enzymes like phosphodiesterases (PDEs), which are implicated in a range of inflammatory and neurological disorders. nih.gov

Furthermore, the unique chemical properties of this compound make it a candidate for applications beyond medicine, such as in materials science for the development of new polymers or as a component in flame retardant materials. google.com

Translational Potential as Lead Compounds for Drug Discovery

The this compound scaffold holds considerable translational potential as a starting point for the discovery of new drugs. Its derivatives have demonstrated a range of promising biological activities, as highlighted in the table below.

| Compound Type | Potential Application | Key Findings | Reference(s) |

| This compound Derivatives | Anticancer | Derivatives have shown anti-proliferative activity against various cancer cell lines, including HeLa, rhabdomyosarcoma, and breast cancer cells. ontosight.ainih.gov | ontosight.ainih.gov |

| Antimicrobial | Some derivatives exhibit activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, and fungi like Candida tenuis and Aspergillus niger. ontosight.aimdpi.com | ontosight.aimdpi.com | |

| Anti-inflammatory | Analogues have demonstrated inhibitory action against pro-inflammatory enzymes like lipoxygenase and cyclooxygenase-2 (COX-2). solubilityofthings.com | solubilityofthings.com | |

| Antifungal | Benzofuran-containing butanamide derivatives have shown activity against Fusarium oxysporum. rsc.org | rsc.org |

The structural simplicity of this compound offers advantages for chemical modification, allowing for the fine-tuning of its properties to enhance efficacy and reduce potential toxicity. For example, the addition of specific functional groups can improve a compound's ability to cross cell membranes or bind to its target with higher affinity. The development of N-(2-hydroxyphenyl)-2-propylpentanamide, a derivative of valproic acid, serves as a successful example of rational drug design leading to a compound with improved anti-proliferative activity. nih.govmdpi.com

Interdisciplinary Research Needs and Opportunities

To fully unlock the potential of this compound, a collaborative, interdisciplinary approach is essential. The complexity of modern drug discovery and materials science necessitates the integration of expertise from various fields.